molecular formula C8H5F2NO5 B1409106 3-Difluoromethoxy-5-nitrobenzoic acid CAS No. 1639296-74-4

3-Difluoromethoxy-5-nitrobenzoic acid

Cat. No.: B1409106
CAS No.: 1639296-74-4
M. Wt: 233.13 g/mol
InChI Key: VQIUVABKEGBPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethoxy-5-nitrobenzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzoic acid core. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study.

Scientific Research Applications

3-Difluoromethoxy-5-nitrobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: Enamine: 2-(difluoromethoxy)-5-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-difluoromethoxybenzoic acid, followed by purification to obtain the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the context of pulmonary fibrosis, the compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3. This inhibition leads to decreased expression of fibrosis-related proteins such as α-SMA, vimentin, and collagen I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethoxy-5-nitrobenzoic acid is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(difluoromethoxy)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-4(7(12)13)1-5(3-6)11(14)15/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIUVABKEGBPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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